molecular formula C20H26N2O B11817170 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine

Cat. No.: B11817170
M. Wt: 310.4 g/mol
InChI Key: ZSUXKBNWEBDMPG-UHFFFAOYSA-N
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Description

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is a chemical compound that belongs to the class of heterocyclic compounds It contains a piperidine ring substituted with an isobutyl group and a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with 1-isobutylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as palladium on carbon to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with alcohol or amine groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine: A similar compound with a different substitution pattern on the piperidine ring.

    Benzamide derivatives:

Uniqueness

5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine is unique due to its specific substitution pattern and the presence of both piperidine and phenoxypyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

5-[1-(2-methylpropyl)piperidin-2-yl]-2-phenoxypyridine

InChI

InChI=1S/C20H26N2O/c1-16(2)15-22-13-7-6-10-19(22)17-11-12-20(21-14-17)23-18-8-4-3-5-9-18/h3-5,8-9,11-12,14,16,19H,6-7,10,13,15H2,1-2H3

InChI Key

ZSUXKBNWEBDMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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